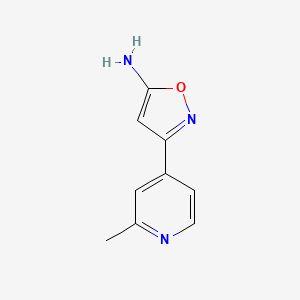
3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride is a chemical compound with the molecular formula C8H8BrClF3N It is a derivative of aniline, characterized by the presence of bromine, methyl, and trifluoromethyl groups on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride typically involves multiple steps. One common method includes the bromination of N-methyl-4-(trifluoromethyl)aniline, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst and an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine or trifluoromethyl groups, yielding simpler aniline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
科学研究应用
Chemistry: In chemistry, 3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in biological studies, especially in understanding the interactions of halogenated aromatic compounds with biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism by which 3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological system involved.
相似化合物的比较
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but lacks the N-methyl group.
3-(Trifluoromethyl)aniline: Lacks both the bromine and N-methyl groups.
4-(Trifluoromethyl)aniline: Lacks the bromine group.
Uniqueness: The presence of both bromine and trifluoromethyl groups, along with the N-methyl substitution, makes 3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride unique. These functional groups confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
属性
分子式 |
C8H8BrClF3N |
|---|---|
分子量 |
290.51 g/mol |
IUPAC 名称 |
3-bromo-N-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-13-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4,13H,1H3;1H |
InChI 键 |
ZQNXLLWDEATCDF-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=C(C=C1)C(F)(F)F)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)





![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)



